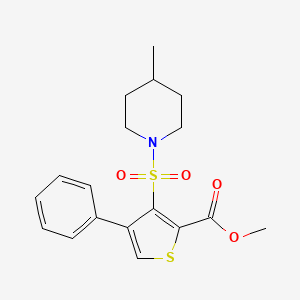![molecular formula C15H17NO4S B2432401 2-Methoxy-6-({[4-(methylsulfonyl)phenyl]amino}methyl)phenol CAS No. 1041559-71-0](/img/structure/B2432401.png)
2-Methoxy-6-({[4-(methylsulfonyl)phenyl]amino}methyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
2-Methoxy-6-({[4-(methylsulfonyl)phenyl]amino}methyl)phenol is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and catalysis studies.
Biology: In proteomics research to study protein interactions and functions.
Industry: Used in the development of new materials and chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-({[4-(methylsulfonyl)phenyl]amino}methyl)phenol typically involves the reaction of 2-methoxyphenol with 4-(methylsulfonyl)benzylamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. it is likely that similar synthetic routes are scaled up using industrial-grade equipment and reagents to produce the compound in larger quantities for research and commercial purposes .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxy-6-({[4-(methylsulfonyl)phenyl]amino}methyl)phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted phenols depending on the substituent introduced.
Wirkmechanismus
The mechanism of action of 2-Methoxy-6-({[4-(methylsulfonyl)phenyl]amino}methyl)phenol involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methoxy-4-({[4-(methylsulfonyl)phenyl]amino}methyl)phenol
- 2-Methoxy-6-({[4-(methylsulfonyl)phenyl]amino}methyl)benzoic acid
- 2-Methoxy-6-({[4-(methylsulfonyl)phenyl]amino}methyl)benzaldehyde
Uniqueness
2-Methoxy-6-({[4-(methylsulfonyl)phenyl]amino}methyl)phenol is unique due to its specific structural features, such as the methoxy and methylsulfonyl groups, which confer distinct chemical and biological properties. These features make it particularly useful in proteomics research and other scientific applications .
Eigenschaften
IUPAC Name |
2-methoxy-6-[(4-methylsulfonylanilino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c1-20-14-5-3-4-11(15(14)17)10-16-12-6-8-13(9-7-12)21(2,18)19/h3-9,16-17H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLYVWNLVDYABF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CNC2=CC=C(C=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-methylbenzyl)-3-((4-(4-methylpiperidine-1-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2432320.png)
![4-[(6-Piperazin-1-ylpyridin-3-yl)sulfonyl]morpholine](/img/structure/B2432321.png)

![tert-butyl (4aS,7aS)-1-(carboxy)-octahydro-1H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B2432325.png)
![N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2432328.png)

![N-(4-chlorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2432334.png)

![[2-Bromo-4-[(Z)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2432336.png)


![N-(4-fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine](/img/structure/B2432341.png)
